Potassium 2-isopropoxypyridine-3-trifluoroborate
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Overview
Description
Potassium 2-isopropoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO. It is a potassium salt of trifluoroborate, which is known for its stability and utility in various chemical reactions. This compound is particularly valuable in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-isopropoxypyridine-3-trifluoroborate can be synthesized through the reaction of 2-isopropoxypyridine with a boron trifluoride source in the presence of a potassium base. The reaction typically involves the following steps:
Formation of the boronate ester: 2-isopropoxypyridine is reacted with boron trifluoride etherate to form the corresponding boronate ester.
Formation of the trifluoroborate salt: The boronate ester is then treated with potassium bifluoride (KHF2) to yield the potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-isopropoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in Suzuki-Miyaura coupling reactions.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
Potassium 2-isopropoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which potassium 2-isopropoxypyridine-3-trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Another commonly used trifluoroborate salt in cross-coupling reactions.
Potassium methyltrifluoroborate: Used in similar reactions but with different reactivity and selectivity profiles.
Potassium vinyltrifluoroborate: Utilized in the synthesis of vinyl-substituted compounds.
Uniqueness
Potassium 2-isopropoxypyridine-3-trifluoroborate is unique due to the presence of the isopropoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific target molecules that require such functional groups .
Properties
IUPAC Name |
potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRJEDZQUYCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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